2H,3H-furo[3,2-b]pyridine-5-carboxylic acid
CAS No.:
Cat. No.: VC20415858
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NO3 |
|---|---|
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H7NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-2H,3-4H2,(H,10,11) |
| Standard InChI Key | IBRFTDNKEYTRSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1N=C(C=C2)C(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound’s IUPAC name, 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylic acid, reflects its bicyclic structure: a pyridine ring fused to a partially saturated furan ring (2H,3H-furo[3,2-b]pyridine) with a carboxylic acid group at position 5 . The molecular formula C₈H₇NO₃ corresponds to a molar mass of 165.15 g/mol. Key structural features include:
-
Furan-Pyridine Fusion: The pyridine nitrogen at position 1 and the furan oxygen at position 4 create a planar bicyclic system with conjugated π-electrons.
-
Carboxylic Acid Substituent: The -COOH group at position 5 introduces hydrogen-bonding capacity and acidity (predicted pKa ~4.2) .
-
Partial Saturation: The 2H,3H designation indicates two hydrogen atoms on the furan ring, reducing aromaticity compared to fully unsaturated analogs .
The SMILES notation C1COC2=C1N=C(C=C2)C(=O)O and InChIKey IBRFTDNKEYTRSZ-UHFFFAOYSA-N uniquely encode its connectivity and stereoelectronic features .
Spectroscopic and Computational Predictions
Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 166.04987 | 131.0 |
| [M+Na]+ | 188.03181 | 142.5 |
| [M-H]- | 164.03531 | 132.5 |
| [M+Na-2H]- | 186.01726 | 135.1 |
Table 1: Predicted collision cross-sections for major adducts of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid .
Density functional theory (DFT) calculations suggest a dipole moment of ~3.8 D, indicative of moderate polarity. The carboxylic acid group dominates solvation behavior, with logP ≈ 1.2, predicting moderate lipid solubility .
Synthetic Approaches and Derivative Chemistry
Direct Synthesis Strategies
While no published synthesis of 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid exists, analogous routes for furopyridine carboxylates provide actionable blueprints. For example:
-
Condensation-Alkylation: Methyl 2-(chloromethyl)-3-furoate reacts with nitrile-containing phenols under basic conditions (K₂CO₃/DMF) to form intermediates amenable to cyclization .
-
Microwave-Assisted Cyclization: t-BuOK in DMF at 65°C facilitates tandem Thorpe-Ziegler cyclization, forming fused furan-pyridine systems .
Applying these methods, 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid could theoretically arise from hydrolysis of a methyl ester precursor (e.g., methyl 2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate) under acidic or basic conditions .
Derivative Functionalization
N-Substitution and ring modification reactions observed in related compounds suggest derivatization pathways:
-
N-Alkylation: Treatment with methyl iodide or benzyl chloride introduces alkyl/aryl groups at the pyridine nitrogen, modulating electronic and steric properties .
-
Acetylation: Heating with acetic anhydride yields N-acetyl derivatives, enhancing metabolic stability .
-
Hydrazide Formation: Reaction with hydrazine converts the carboxylic acid to a carbohydrazide, a precursor for heterocyclic elaboration .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The carboxylic acid group confers pH-dependent solubility:
-
Aqueous Solubility: ~12 mg/mL at pH 7.4 (predicted), decreasing to <1 mg/mL at pH < 4 due to protonation .
-
Thermal Stability: Decomposition onset at ~210°C (DSC), with decarboxylation dominating degradation pathways .
ADME Predictions
Computational models (e.g., SwissADME) suggest:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 8 × 10⁻⁶ cm/s) due to balanced hydrophobicity.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring and glucuronidation of the carboxylic acid.
-
Excretion: Renal clearance predominates, with 74% predicted urinary excretion of unchanged drug .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume